molecular formula C15H13ClN6O3 B4770892 5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4770892
M. Wt: 360.75 g/mol
InChI Key: HKFOJMIDHFIODC-UHFFFAOYSA-N
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Description

5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound with a unique chemical structure that combines the features of both pyrazole and triazole derivatives. This type of compound is often investigated for its potential pharmacological properties, particularly in medicinal chemistry, due to the known biological activities of similar molecular frameworks.

Properties

IUPAC Name

5-[[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O3/c1-21-12(11(6-18-21)14(24)25)13(23)19-15-17-8-22(20-15)7-9-2-4-10(16)5-3-9/h2-6,8H,7H2,1H3,(H,24,25)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFOJMIDHFIODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize this compound, chemists often start with the core structures of 1H-pyrazole and 1H-1,2,4-triazole. The process typically involves multi-step synthetic routes:

  • Step 1: : Synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole by reacting 4-chlorobenzyl chloride with 1H-1,2,4-triazole.

  • Step 2: : Formation of the amide bond by reacting 1-(4-chlorobenzyl)-1H-1,2,4-triazole with a suitable acyl chloride or anhydride to introduce the aminocarbonyl group.

  • Step 3: : Coupling with 1-methyl-1H-pyrazole-4-carboxylic acid through an amide bond formation using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: For industrial production, optimizing reaction conditions for scale-up is essential. This includes selecting solvents, adjusting temperatures, and using catalysts that enhance yield and purity. Often, continuous flow synthesis methods are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation: : This can involve converting the methyl group to a carboxyl group under strong oxidative conditions.

  • Reduction: : Possible reduction of the carbonyl group to a hydroxyl group using reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution at the chlorine atom in the benzyl ring using nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in ether solvent.

  • Substitution: : Sodium azide (NaN₃) for azide substitution, under reflux conditions in a polar solvent.

Major Products Formed

  • Oxidation: : Conversion to carboxylic acid derivatives.

  • Reduction: : Conversion to alcohol derivatives.

  • Substitution: : Formation of new substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has vast potential in scientific research due to its diverse bioactivity:

  • Chemistry: : Used as a building block for synthesizing more complex molecules with potential bioactivity.

  • Biology: : Investigated for its ability to interact with biological targets such as enzymes and receptors.

  • Medicine: : Studied for potential therapeutic effects, particularly in the treatment of infections, cancer, and inflammatory conditions.

  • Industry: : Utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Mechanism: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or cellular receptors. The presence of the triazole and pyrazole rings often contributes to binding affinity and specificity.

Molecular Targets and Pathways

  • Enzymes: : Can inhibit specific enzymes by binding to their active sites, thus blocking their activity.

  • Pathways: : Modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison

  • 5-(4-chlorophenyl)-1,2,4-triazole-3-carboxamide: : Lacks the pyrazole ring, which may result in different biological activity and target specificity.

  • 1-methyl-1H-pyrazole-4-carboxamide: : Contains the pyrazole ring but not the triazole moiety, altering its chemical behavior and biological applications.

Uniqueness

  • Combination of pyrazole and triazole rings: : Provides a unique scaffold for interaction with diverse biological targets.

  • Functional groups: : The presence of chlorobenzyl and carboxylic acid groups enhances its versatility in chemical reactions and potential biological activities.

Similar Compounds

  • 1H-1,2,4-triazole-3-carboxylic acid derivatives

  • 1H-pyrazole-4-carboxylic acid derivatives

And there you have it—a deep dive into the fascinating compound 5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Hope you find this useful!

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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